molecular formula C17H24ClN5 B14300822 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N'-(1-methyl-1-phenylethyl)- CAS No. 116146-00-0

1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N'-(1-methyl-1-phenylethyl)-

Cat. No.: B14300822
CAS No.: 116146-00-0
M. Wt: 333.9 g/mol
InChI Key: BLBFSJWHETTXMP-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of certain functional groups or the addition of hydrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development or biochemical research.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with different substituents.

    6-Chloro-1,3,5-triazine-2,4-diamine: A closely related compound with a similar structure but different substituents.

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

116146-00-0

Molecular Formula

C17H24ClN5

Molecular Weight

333.9 g/mol

IUPAC Name

6-chloro-4-N-(3-methylbutan-2-yl)-2-N-(2-phenylpropan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H24ClN5/c1-11(2)12(3)19-15-20-14(18)21-16(22-15)23-17(4,5)13-9-7-6-8-10-13/h6-12H,1-5H3,(H2,19,20,21,22,23)

InChI Key

BLBFSJWHETTXMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C2=CC=CC=C2

Origin of Product

United States

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